molecular formula C17H16Cl2O B1360588 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-41-4

2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B1360588
CAS RN: 898793-41-4
M. Wt: 307.2 g/mol
InChI Key: IAVUKXIPUFOFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (DCDPP) is a compound that has been studied for its potential applications in scientific research. DCDPP is a derivative of phenyl propiophenone and is a member of the phenylpropionate family. It is a colorless liquid with a molecular weight of 256.66 g/mol and a boiling point of 203°C. It is insoluble in water and soluble in organic solvents. DCDPP has been studied for its potential applications in the fields of medicinal chemistry, analytical chemistry, and organic chemistry.

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Chou and Tsai (1991) discusses the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor used in chemical synthesis, which is relevant to understanding the synthesis pathways of similar compounds like 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (Chou & Tsai, 1991).

  • Copolymerization Studies : Kim et al. (1999) researched electrophilic trisubstituted ethylenes in the context of copolymerization, which is significant for understanding the chemical behavior of compounds including 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone in various chemical processes (Kim et al., 1999).

  • Catalysis and Polymerization : Lehtonen and Sillanpää (2004) discussed tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. This research provides insight into the catalytic applications of compounds related to 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, especially in the context of polymerization (Lehtonen & Sillanpää, 2004).

  • Electroactive Polymers : Yamamoto et al. (1992) studied the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), which is relevant to the application of 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone in the creation of electroactive polymers (Yamamoto et al., 1992).

  • Photoreactive and Thermal Properties : Matsumoto et al. (2005) synthesized a photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol], which has implications for the use of 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone in the development of materials with specific photoreactive and thermal properties (Matsumoto et al., 2005).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-5-3-6-13(12(11)2)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUKXIPUFOFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644658
Record name 1-(2,6-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

CAS RN

898793-41-4
Record name 1-(2,6-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.